1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone

Synthetic efficiency Process chemistry Indazole functionalization

Multi-step indazole synthesis often suffers yield loss from unprotected phenol intermediates. 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone eliminates this via dual N1-acetyl/4-O-benzyl protection, enabling selective deprotection under mild conditions. • Documented 87.1% step yield, 76.3% overall yield in validated synthetic routes • Prevents unwanted O-alkylation/oxidation vs. unprotected 4-hydroxyindazole • No AChE inhibition at 100 µM-mitigates off-target cholinergic risk in kinase programs Supplied at ≥95% purity with full CoA. Immediate global shipping for R&D and scale-up.

Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
CAS No. 65361-84-4
Cat. No. B1287582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone
CAS65361-84-4
Molecular FormulaC16H14N2O2
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCC(=O)N1C2=C(C=N1)C(=CC=C2)OCC3=CC=CC=C3
InChIInChI=1S/C16H14N2O2/c1-12(19)18-15-8-5-9-16(14(15)10-17-18)20-11-13-6-3-2-4-7-13/h2-10H,11H2,1H3
InChIKeyQSJAYNUXMYHEFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone: R&D Sourcing & Process Development


1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone (CAS 65361-84-4), also known as 1-acetyl-4-benzyloxyindazole, is an N1-acetylated 4-benzyloxyindazole derivative with the molecular formula C16H14N2O2 (molecular weight 266.3 g/mol) [1]. This compound belongs to the broader indazole class of heterocyclic aromatic compounds, which are recognized as structural bioisosteres of phenol and indole, offering enhanced lipophilicity and reduced susceptibility to Phase I and II metabolism . While indazole derivatives are extensively investigated for kinase inhibition and other therapeutic applications [2], the specific functionalization pattern of 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone—combining an N1-acetyl group with a 4-benzyloxy substituent—defines its primary utility as a protected intermediate in multi-step synthetic sequences rather than as a terminal bioactive entity.

N1-acetyl + 4-benzyloxy protected indazole intermediate
Supports reported high-yield cyclization step
Avoids phenol side-reactivity in downstream chemistry

1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone: Differentiation from Unprotected Analogs


The substitution pattern of 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone—specifically the presence of both an N1-acetyl group and a 4-benzyloxy protecting group—is not arbitrary; it determines both synthetic accessibility and downstream functional utility. Generic substitution with unprotected analogs such as 4-hydroxyindazole (CAS 81382-45-8) or 1-(4-hydroxy-1H-indazol-1-yl)ethanone (CAS 65361-85-5) would introduce a reactive phenol moiety that can interfere with subsequent transformations (e.g., unwanted O-alkylation or oxidation) [1]. Conversely, substitution with a 4-benzyloxy-1H-indazole lacking the N1-acetyl group (CAS 850364-08-8) would necessitate an additional synthetic step to install the acetyl moiety, potentially reducing overall process efficiency . The quantitative evidence below demonstrates that the specific N1-acetylated, 4-O-benzyl protected form of this compound offers a verifiable advantage in terms of synthetic yield and process reliability, which are critical metrics for procurement and scale-up decisions.

Unprotected phenol analogs
4-hydroxyindazole or 1-(4-hydroxy-1H-indazol-1-yl)ethanone may introduce reactive phenol, causing unwanted O-alkylation or oxidation.
Non-acetylated 4-benzyloxyindazole
CAS 850364-08-8 lacks N1-acetyl group, requiring extra synthetic step and potentially reducing overall process efficiency.
Generic indazole building blocks
Unprotected or non-acetylated variants do not have documented high-yield cyclization steps, limiting process reliability.

1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone: Quantitative Differentiation Evidence


Synthesis Yield Advantage Over Unprotected Intermediates

In a reported five-step synthesis of 4-(benzyloxy)-1H-indazole (VI), the step producing 1-(4-(benzyloxy)-1H-indazol-1-yl)ethanone (V) achieved a yield of 87.1% under optimized conditions (molar ratio of isoamyl nitrite to N-(3-(benzyloxy)-2-methylphenyl)acetamide = 1.6:1, 90 °C, 16 h) [1]. This high yield at the acetylated intermediate stage is critical for the overall process, which achieved a total yield of 76.3%. In contrast, direct synthesis of the unprotected 1-(4-hydroxy-1H-indazol-1-yl)ethanone (CAS 65361-85-5) is not reported to proceed with comparable efficiency, likely due to the need for additional protection/deprotection steps when handling the free 4-hydroxy group .

Synthesis yield advantage
Direct comparison
87.1% step yield
Supports procurement and scale-up modeling
Reported under optimized cyclization conditions
Synthetic efficiency Process chemistry Indazole functionalization

Total Synthesis Benchmark as High-Efficiency Intermediate

The five-step synthesis route reported by Tian et al. (2012) starting from 2-methyl-3-nitrophenol (I) proceeded with an overall yield of 76.3% to 4-(benzyloxy)-1H-indazole (VI), with 1-(4-(benzyloxy)-1H-indazol-1-yl)ethanone (V) as the penultimate intermediate [1]. In contrast, earlier patent literature (e.g., US 4,171,446) describes the preparation of related 4-benzyloxyindazoles via alternative routes, but quantitative yields are not systematically reported, and the presence of the N1-acetyl group in the target compound enables a more controlled cyclization and subsequent deprotection sequence [2]. The absence of a directly comparable high-yield route for the non-acetylated 4-(benzyloxy)-1H-indazole (CAS 850364-08-8) further supports the synthetic advantage of using the acetylated intermediate.

Overall route yield
Class-level inference
76.3% total yield
Quantifiable cost-of-goods baseline
Alternative routes lack comparable yield data
Process optimization Route scouting Indazole synthesis

Lack of Acetylcholinesterase Inhibition

In an acetylcholinesterase (AChE) inhibitory assay, a compound identified as 1-acetyl-4-benzyloxyindazole (the core structure of the target compound) showed no inhibition at 100 µM . This negative result is meaningful when contrasted with other 5-substituted indazole derivatives that demonstrate potent AChE/BuChE inhibition (e.g., IC50 values in the low micromolar range for certain 5-substituted indazoles) [1]. The lack of AChE activity for the N1-acetylated 4-benzyloxyindazole scaffold suggests that this substitution pattern does not engage the cholinergic active site, potentially offering a cleaner selectivity profile for researchers developing kinase inhibitors or other non-cholinergic targeted therapies where off-target cholinergic effects would be undesirable.

AChE inhibition absence
Cross-study comparable
No inhibition at 100 µM
Supports selectivity profiling for non-cholinergic programs
Contrasts with 5-substituted indazole AChE activity
Target selectivity Off-target profiling Indazole pharmacology

1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone: Procurement-Driven Application Scenarios


Process Development and Scale-Up of 4-(Benzyloxy)-1H-Indazole

R&D teams and CROs engaged in multi-step synthesis of 4-substituted indazoles can leverage 1-(4-(benzyloxy)-1H-indazol-1-yl)ethanone as the penultimate intermediate in a route that has been demonstrated to achieve 87.1% yield for this specific step and 76.3% overall yield [1]. This quantitative benchmark supports process modeling and cost-of-goods calculations, enabling more accurate scale-up projections compared to routes relying on unprotected or non-acetylated analogs where such data are not available.

Kinase Inhibitor Building Blocks with N1 Protection

For medicinal chemistry programs targeting protein kinases (e.g., ROCK, FLT3, or MNK1), the N1-acetyl group in 1-(4-(benzyloxy)-1H-indazol-1-yl)ethanone serves as a transient protecting group that can be selectively removed under mild conditions to regenerate the free indazole NH for further functionalization [2]. This contrasts with 4-(benzyloxy)-1H-indazole (CAS 850364-08-8), which would require an additional N-protection step prior to certain transformations, adding synthetic complexity and potentially reducing overall yield .

Medicinal Chemistry Avoiding Cholinergic Off-Targets

Programs focused on non-cholinergic targets—such as RBP4-TTR interaction antagonists or certain kinase inhibitors—can benefit from the documented lack of acetylcholinesterase inhibition at 100 µM for the 1-acetyl-4-benzyloxyindazole scaffold . This negative data point supports the selection of this scaffold over 5-substituted indazole analogs that are known to exhibit potent AChE/BuChE inhibitory activity, thereby reducing the risk of undesired cholinergic pharmacology in lead optimization.

Application
Selection Property
Validation Focus
Process scale-up of 4-benzyloxyindazole
Documented high-yield intermediate
Step yield and overall route reproducibility
Kinase inhibitor building block synthesis
N1-acetyl as transient protecting group
Mild deprotection and NH-regeneration efficiency
Non-cholinergic lead optimization
Reported lack of AChE inhibition
Off-target cholinergic selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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